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molecular formula C5H6ClN3 B183561 6-Chloro-N-methylpyrimidin-4-amine CAS No. 65766-32-7

6-Chloro-N-methylpyrimidin-4-amine

Cat. No. B183561
M. Wt: 143.57 g/mol
InChI Key: WZVLJUBTIWFTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552002B2

Procedure details

This material was prepared by a modified procedure published in the literature (J. Appl. Chem. 1955, 5, 358): To a suspension of commercially available 4,6-dichloropyrimidine (20 g, 131.6 mmol, 1.0 eq.) in isopropanol (60 ml) is added 33% methylamine in ethanol (40.1 ml, 328.9 mmol, 2.5 eq.) at such a rate that the internal temperature does not rise above 50° C. After completion of the addition the reaction mixture was stirred for 1 h at room temperature. Then, water (50 ml) is added and the suspension formed is chilled in an ice bath to 5° C. The precipitated product is filtered off, washed with cold isopropanol/water 2:1 (45 ml) and water. The collected material is vacuum dried over night at 45° C. to afford the title compound as colorless powder: tR=3.57 min (purity: >99%, gradient A), ESI-MS: 144.3/146.2 [MH]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH3:9][NH2:10].C(O)C.O>C(O)(C)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:10][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
40.1 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was prepared by a modified procedure
CUSTOM
Type
CUSTOM
Details
does not rise above 50° C
ADDITION
Type
ADDITION
Details
After completion of the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
the suspension formed
TEMPERATURE
Type
TEMPERATURE
Details
is chilled in an ice bath to 5° C
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed with cold isopropanol/water 2:1 (45 ml) and water
CUSTOM
Type
CUSTOM
Details
dried over night at 45° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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